molecular formula C30H25NO2 B14377025 2-Ethoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one CAS No. 89722-98-5

2-Ethoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B14377025
CAS No.: 89722-98-5
M. Wt: 431.5 g/mol
InChI Key: YUUDCQVLNCCBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound with a unique structure that includes an ethoxy group and four phenyl groups attached to a dihydropyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one typically involves the reaction of benzoin with ethyl orthoformate under acid-catalyzed conditions . This reaction yields 2-ethoxy-4,5-diphenyl-1,3-dioxole, which can be further processed to obtain the desired compound. The reaction conditions often include the use of a carboxylic acid as a catalyst and pyrolysis under reduced pressure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolone ring.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction could produce alcohols or amines

Scientific Research Applications

2-Ethoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one is unique due to its combination of an ethoxy group and four phenyl groups attached to a dihydropyrrolone ring

Properties

CAS No.

89722-98-5

Molecular Formula

C30H25NO2

Molecular Weight

431.5 g/mol

IUPAC Name

2-ethoxy-1,2,4,5-tetraphenylpyrrol-3-one

InChI

InChI=1S/C30H25NO2/c1-2-33-30(25-19-11-5-12-20-25)29(32)27(23-15-7-3-8-16-23)28(24-17-9-4-10-18-24)31(30)26-21-13-6-14-22-26/h3-22H,2H2,1H3

InChI Key

YUUDCQVLNCCBIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(C(=O)C(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.